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Compound of Interest

Compound Name: 3-Phenoxypiperidine

Cat. No.: B126653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of 3-phenoxypiperidine, a heterocyclic compound of interest in medicinal chemistry and drug
discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and
the introduction of a phenoxy group at the 3-position can significantly influence its
pharmacological properties. This document details plausible synthetic routes, experimental
protocols, and in-depth characterization methodologies.

Synthesis of 3-Phenoxypiperidine

The synthesis of 3-phenoxypiperidine can be approached through several established
methods for forming aryl ether linkages. The most common and practical starting material is 3-
hydroxypiperidine, which is commercially available. Two primary synthetic strategies are
outlined below: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing
ethers, involving the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester.[1]
In the context of 3-phenoxypiperidine, this would involve the deprotonation of 3-
hydroxypiperidine to form the corresponding alkoxide, followed by reaction with a suitable
phenyl electrophile. However, due to the potential for competing side reactions and the nature
of the reactants, a more common approach involves the reaction of a phenoxide with an
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activated piperidine electrophile. A plausible route starting from N-protected 3-
hydroxypiperidine is detailed below. The nitrogen of the piperidine ring should be protected to
prevent it from acting as a competing nucleophile. A common protecting group for this purpose
is the tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

Protection of 3-hydroxypiperidine: 3-hydroxypiperidine is reacted with di-tert-butyl
dicarbonate (Boc):20 to yield N-Boc-3-hydroxypiperidine.

» Activation of the hydroxyl group: The hydroxyl group of N-Boc-3-hydroxypiperidine is
converted into a good leaving group, typically a tosylate or mesylate, by reacting it with p-
toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCI) in the presence of a base.

e Nucleophilic substitution: The resulting N-Boc-3-(tosyloxy)piperidine is then reacted with
sodium phenoxide in a polar aprotic solvent. The phenoxide ion displaces the tosylate group
via an SN2 reaction to form N-Boc-3-phenoxypiperidine.

o Deprotection: The Boc protecting group is removed under acidic conditions (e.g.,
trifluoroacetic acid or HCI in an organic solvent) to yield the final product, 3-
phenoxypiperidine.

Experimental Protocol: Williamson Ether Synthesis of 3-Phenoxypiperidine

Materials:

3-Hydroxypiperidine

Di-tert-butyl dicarbonate ((Boc)20)

Triethylamine (EtsN)

Dichloromethane (DCM)

p-Toluenesulfonyl chloride (TsCl)

Pyridine
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Phenol

Sodium hydride (NaH)

N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO3)
Brine

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

o Synthesis of N-Boc-3-hydroxypiperidine: To a solution of 3-hydroxypiperidine (1.0 eq) in
dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add a
solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. Allow the reaction to warm to
room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry
the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure to
obtain N-Boc-3-hydroxypiperidine.

Synthesis of N-Boc-3-(tosyloxy)piperidine: To a solution of N-Boc-3-hydroxypiperidine (1.0
eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise. Stir the reaction
at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with diethyl ether.
Wash the combined organic layers with cold aqueous HCI, saturated aqueous NaHCOs, and
brine. Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

Synthesis of N-Boc-3-phenoxypiperidine: To a suspension of sodium hydride (1.5 eq) in
anhydrous DMF at 0 °C, add a solution of phenol (1.2 eq) in DMF dropwise. Stir the mixture
for 30 minutes at room temperature. Add a solution of N-Boc-3-(tosyloxy)piperidine (1.0 eq)
in DMF and heat the reaction to 80 °C for 12 hours. Cool the reaction to room temperature,
guench with water, and extract with diethyl ether. Wash the combined organic layers with
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water and brine, dry over anhydrous MgSOu4, filter, and concentrate. Purify the crude product
by column chromatography.

o Synthesis of 3-Phenoxypiperidine: To a solution of N-Boc-3-phenoxypiperidine (1.0 eq) in
DCM, add trifluoroacetic acid (5.0 eq) and stir at room temperature for 2 hours. Concentrate
the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash
with saturated aqueous NaHCOs. Extract the aqueous layer with diethyl ether. Combine the
organic layers, dry over anhydrous MgSOQa, filter, and concentrate to yield 3-
phenoxypiperidine.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for the synthesis of
aryl ethers from alcohols.[2][3] This reaction involves the use of triphenylphosphine (PPhs) and
a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl
azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic attack by
a weakly acidic pronucleophile, such as phenol.[4] A key advantage of the Mitsunobu reaction
is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, which is
relevant if a chiral starting material is used.[3] For the synthesis of 3-phenoxypiperidine, the
piperidine nitrogen must be protected.

Reaction Scheme:

N-Boc-3-hydroxypiperidine is reacted with phenol in the presence of triphenylphosphine and
diethyl azodicarboxylate. The reaction is followed by the deprotection of the Boc group to yield
3-phenoxypiperidine.

Experimental Protocol: Mitsunobu Reaction for 3-Phenoxypiperidine Synthesis

Materials:

N-Boc-3-hydroxypiperidine

Phenol

Triphenylphosphine (PPhs)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
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Anhydrous tetrahydrofuran (THF)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous sodium sulfate (Na2S0a)
Procedure:

o Synthesis of N-Boc-3-phenoxypiperidine: To a solution of N-Boc-3-hydroxypiperidine (1.0
eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an
inert atmosphere, add diethyl azodicarboxylate (1.5 eq) dropwise.[5] Allow the reaction
mixture to warm to room temperature and stir for 16 hours. Concentrate the reaction mixture
under reduced pressure. Purify the residue by column chromatography to yield N-Boc-3-
phenoxypiperidine.

o Synthesis of 3-Phenoxypiperidine: Follow the deprotection procedure outlined in step 4 of
the Williamson ether synthesis protocol.

Characterization of 3-Phenoxypiperidine

The synthesized 3-phenoxypiperidine should be thoroughly characterized to confirm its
identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary

The following tables summarize the expected quantitative data for 3-phenoxypiperidine based
on analysis of structurally similar compounds.
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Physical Properties Value
Molecular Formula C11H1sNO
Molecular Weight 177.24 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not available
Melting Point Not available
1H NMR (400
MHz, CDCls) - o . .
_ o (ppm) Multiplicity Integration Assignment
Predicted
Chemical Shifts
Aromatic Protons  7.35-7.25 m 2H Ar-H (meta)
, Ar-H (ortho,
Aromatic Protons  7.00 - 6.90 m 3H
para)

Piperidine Proton  4.40 - 4.30 m 1H CH-O
Piperidine )

3.20 - 3.05 m 2H CH2-N (axial)
Protons
Piperidine CH2-N

2.80 - 2.65 m 2H _
Protons (equatorial)
Piperidine Proton  2.10 - 1.95 m 1H NH
Piperidine

1.90-1.50 m 4H CH2-CH:z
Protons
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13C NMR (100 MHz, CDCls) -

Predicted Chemical Shifts ® (ppm) Assignment
Aromatic Carbon 157.0 Ar-C-O
Aromatic Carbons 129.5 Ar-C (meta)
Aromatic Carbon 121.0 Ar-C (para)
Aromatic Carbons 116.0 Ar-C (ortho)
Piperidine Carbon 75.0 CH-O
Piperidine Carbon 49.0 CH2-N
Piperidine Carbon 46.0 CH2-N
Piperidine Carbon 30.0 CH2-CH-O
Piperidine Carbon 24.0 CH2-CH2z2-N

Mass Spectrometry

Relative Intensity

m/z Possible Fragment
(ED (%)
Molecular lon 177 40 [M]*
Fragment 107 100 [CeHsO+CHz]*
CsHioN]* (piperidine
Fragment 84 60 [_ I* (pip
ring fragment)
Fragment 77 30 [CeHs]
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Infrared (IR) Spectroscopy Wavenumber (cm—1) Assignment
N-H Stretch 3350 - 3250 (broad)

C-H Stretch (Aromatic) 3100 - 3000

C-H Stretch (Aliphatic) 2950 - 2850

C=C Stretch (Aromatic) 1600, 1490

C-O-C Stretch (Aryl Ether) 1240 (asymmetric)

C-O-C Stretch (Aryl Ether) 1040 (symmetric)

C-N Stretch 1100 - 1020

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 10-20 mg of the purified 3-phenoxypiperidine
in 0.6 mL of deuterated chloroform (CDCIs).

e 'H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.
e 13C NMR: Acquire the carbon NMR spectrum on a 100 MHz spectrometer.

o Data Processing: Process the raw data using appropriate software. Reference the spectra to
the residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Mass Spectrometry (MS):
o Method: Electron lonization (EI) mass spectrometry.

e Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,
methanol or dichloromethane) via a direct insertion probe or a GC-MS system.

e Analysis: Acquire the mass spectrum over a mass range of m/z 50-500. Identify the
molecular ion peak and analyze the fragmentation pattern.

Infrared (IR) Spectroscopy:
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» Method: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

¢ Analysis: Acquire the IR spectrum over the range of 4000-400 cm~1. Identify the
characteristic absorption bands corresponding to the functional groups present in the
molecule.

Visualizations
Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-
phenoxypiperidine.
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Synthetic Workflow for 3-Phenoxypiperidine
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Caption: General experimental workflow for the synthesis and characterization of 3-
phenoxypiperidine.

Conceptual Signaling Pathway

Derivatives of 3-phenoxypiperidine have been investigated for their biological activity, often as
ligands for various receptors. The following diagram illustrates a conceptual signaling pathway
that could be modulated by such a compound.
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Conceptual GPCR Signaling Pathway
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Caption: A conceptual diagram of a G-protein coupled receptor (GPCR) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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